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molecular formula C11H9NO2 B8401190 2-(2-Furoyl)-4-methylpyridine

2-(2-Furoyl)-4-methylpyridine

Cat. No. B8401190
M. Wt: 187.19 g/mol
InChI Key: XAKHUCMCOOPZPA-UHFFFAOYSA-N
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Patent
US04173705

Procedure details

A process for preparing 2-(2-furoyl)-1,4-dimethylpyridinium iodide comprising the steps of reacting 2-cyano-4-methylpyridine under a nitrogen atmosphere with an ethereal solution of freshly prepared 2-furyl-lithium, hydrolyzing the reaction mixture under acid conditions to form 2-(2-furoyl)-4-methylpyridine, and heating the 2-(2-furoyl)-4--methylpyridine in the presence of methyl iodide to form 2-(2-furoyl)-1,4-dimethylpyridinium iodide.
Name
2-(2-furoyl)-1,4-dimethylpyridinium iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I-].[O:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7]([C:9]1[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][N+:10]=1C)=[O:8].C(C1C=C(C)C=CN=1)#N.O1C=CC=C1[Li]>>[O:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7]([C:9]1[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][N:10]=1)=[O:8] |f:0.1|

Inputs

Step One
Name
2-(2-furoyl)-1,4-dimethylpyridinium iodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].O1C(=CC=C1)C(=O)C1=[N+](C=CC(=C1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=NC=CC(=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)[Li]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)C1=NC=CC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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